molecular formula C18H21BrO7 B3005397 2-Methoxyethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 385419-77-2

2-Methoxyethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B3005397
CAS No.: 385419-77-2
M. Wt: 429.263
InChI Key: HOVDCIDXYXMONQ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C18H21BrO7 and its molecular weight is 429.263. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Optical Properties : Novel derivatives synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, similar in structure to the query compound, showed varied UV-vis absorption and fluorescence spectral characteristics based on their substituents, important for optical applications (Jiang et al., 2012).

  • Structural Characterization : A compound synthesized using a reaction that includes methyl 2-azido-5-bromobenzoate, closely related to the query compound, was characterized using X-ray diffraction, providing insights into its spatial structure for potential material science applications (Pokhodylo & Obushak, 2019).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Benzofuran derivatives, closely related to the query compound, were synthesized and showed significant antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).

  • Antifungal and Antibacterial Properties : Another study on similar benzofuran derivatives showed excellent antibacterial and antifungal properties, reinforcing their potential in antimicrobial applications (Raghavendra et al., 2016).

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO7/c1-5-23-17(20)11(3)26-15-8-12-14(9-13(15)19)25-10(2)16(12)18(21)24-7-6-22-4/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVDCIDXYXMONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCCOC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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